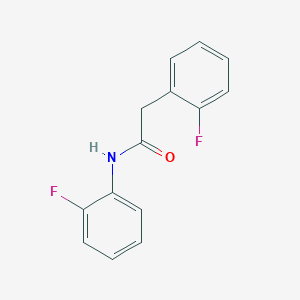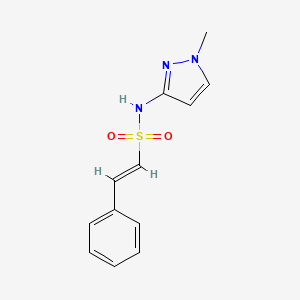
5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which are being developed as treatments for a range of autoimmune and inflammatory diseases.
Mechanism of Action
5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate the immune response and inflammation. Specifically, the compound targets JAK3, which is primarily expressed in immune cells, including T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound reduces the production of cytokines and other inflammatory mediators, which can lead to a reduction in inflammation and improved symptoms in patients with autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical and clinical studies. In addition to reducing inflammation, the compound has been shown to modulate immune cell function, including the proliferation and differentiation of T cells and B cells. This compound has also been shown to have an impact on bone metabolism, with some studies suggesting that it may have a beneficial effect on bone density.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide for lab experiments is its specificity for JAK3, which allows researchers to study the role of this enzyme in the immune response and inflammation. The compound is also highly potent, with a low IC50 value, which makes it suitable for use in small-scale experiments. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in in vivo experiments.
Future Directions
There are several potential future directions for the study of 5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide and JAK inhibitors more broadly. One area of focus is the development of more selective JAK inhibitors, which could reduce the risk of off-target effects and improve the safety profile of these compounds. Another area of interest is the potential use of JAK inhibitors in combination with other drugs, such as biologics, to achieve a synergistic effect in the treatment of autoimmune and inflammatory diseases. Finally, there is ongoing research into the role of JAK inhibitors in the treatment of other conditions, such as cancer, where JAK signaling pathways are also involved.
Synthesis Methods
The synthesis of 5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide involves several steps, including the reaction of 5-chloro-2-furancarboxylic acid with 3-methylpyridine-2-amine to form the corresponding amide intermediate. This intermediate is then subjected to further reactions to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications in a range of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of JAK enzymes, which play a crucial role in the immune response and inflammation. By inhibiting JAK activity, this compound has the potential to reduce inflammation and improve symptoms in patients with these conditions.
Properties
IUPAC Name |
5-chloro-N-(3-methylpyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-3-2-6-13-10(7)14-11(15)8-4-5-9(12)16-8/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYCYVXGVLVBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-Dihydroindol-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7470421.png)



![3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxyphenyl]methanone](/img/structure/B7470456.png)

![3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile](/img/structure/B7470469.png)






![3-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B7470536.png)
